molecular formula C10H9ClN2O2 B15296118 2-Aminoquinoline-7-carboxylic acid hydrochloride

2-Aminoquinoline-7-carboxylic acid hydrochloride

Cat. No.: B15296118
M. Wt: 224.64 g/mol
InChI Key: CUPMNYVSLLFWMW-UHFFFAOYSA-N
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Description

2-Aminoquinoline-7-carboxylic acid hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoquinoline-7-carboxylic acid hydrochloride typically involves the functionalization of the quinoline scaffold. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic amine in the presence of a base. Another method involves the use of copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve the use of green chemistry principles to minimize environmental impact. For example, the use of aqueous ethanol as a solvent and proline as a ligand and proton source in the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Aminoquinoline-7-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, copper salts, and various bases and acids. Reaction conditions often involve the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-Aminoquinoline-7-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their antimalarial properties, and this compound is being investigated for similar uses.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Aminoquinoline-7-carboxylic acid hydrochloride involves its interaction with various molecular targets. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites. This mechanism is similar to that of antimalarial drugs such as chloroquine .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

2-Aminoquinoline-7-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

2-aminoquinoline-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H8N2O2.ClH/c11-9-4-3-6-1-2-7(10(13)14)5-8(6)12-9;/h1-5H,(H2,11,12)(H,13,14);1H

InChI Key

CUPMNYVSLLFWMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)N)C(=O)O.Cl

Origin of Product

United States

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